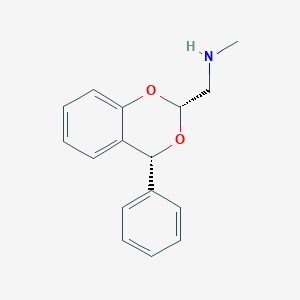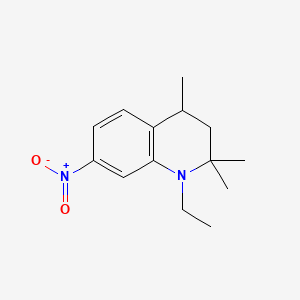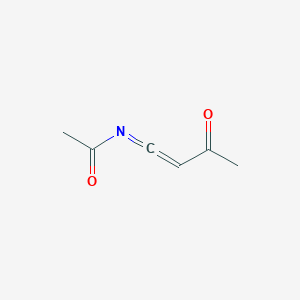![molecular formula C8H13NO B13803105 6-Methyl-6-azabicyclo[3.2.1]octan-3-one CAS No. 26625-33-2](/img/structure/B13803105.png)
6-Methyl-6-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-6-azabicyclo[321]octan-3-one is a nitrogen-containing heterocyclic compound with a bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Methyl-6-azabicyclo[3.2.1]octan-3-one can be synthesized through a multi-step process starting from 6-oxabicyclo[3.2.1]oct-3-en-7-one. The synthetic route involves the following steps :
Opening of the lactone ring: The lactone ring of 6-oxabicyclo[3.2.1]oct-3-en-7-one is opened using amines to form amides.
Reduction: The amides are then reduced using lithium aluminium hydride to yield amino alcohols.
Stereoselective Reduction: The amino alcohols undergo stereoselective reduction to produce (±)-6-methyl-6-azabicyclo[3.2.1]octan-3-one.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-6-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different stereoisomers of the compound.
Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various stereoisomers and derivatives of this compound, such as (±)-6-methyl-6-azabicyclo[3.2.1]octan-3α-ol .
Wissenschaftliche Forschungsanwendungen
6-Methyl-6-azabicyclo[3.2.1]octan-3-one has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Methyl-6-azabicyclo[3.2.1]octan-3-one involves its interaction with molecular targets and pathways within biological systems. The nitrogen atom in the bicyclic structure can form hydrogen bonds and participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Azabicyclo[3.2.1]octane: Another related compound with the nitrogen atom in a different position, commonly found in tropane alkaloids.
Uniqueness
6-Methyl-6-azabicyclo[3.2.1]octan-3-one is unique due to its specific structural configuration and the presence of a methyl group at the 6th position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
26625-33-2 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
6-methyl-6-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C8H13NO/c1-9-5-6-2-7(9)4-8(10)3-6/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
MUCNHUJKPWFZRA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC2CC1CC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Methoxy-3-methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13803084.png)



![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)

